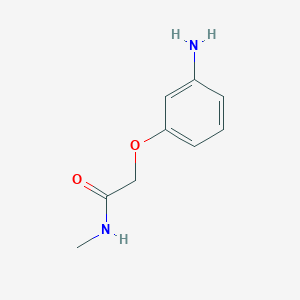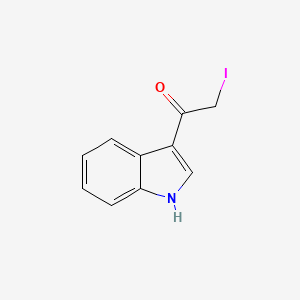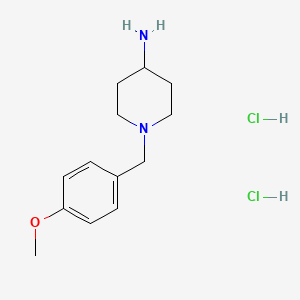
(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
Vue d'ensemble
Description
“(4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone” is a chemical compound with the empirical formula C15H13ClO3 . It has a molecular weight of 276.71 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isCOc1ccc (C (=O)c2ccc (Cl)cc2)c (OC)c1 . This indicates that the compound contains a chlorophenyl group and a dimethoxyphenyl group linked by a methanone group. Physical And Chemical Properties Analysis
The compound is solid in form . It has an empirical formula of C15H13ClO3 and a molecular weight of 276.71 .Applications De Recherche Scientifique
Analytical Determination and Mechanistic Insights
- A study developed a new electroanalytical procedure using square-wave voltammetry for the determination of dimethomorph (DIM), a compound related to (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone. The procedure was successfully applied to DIM determination in fresh grapes and red wine samples. Quantum-chemical studies suggested that DIM electrooxidation reaction forms (4-chlorophenyl)-(3,4-dimethoxyphenyl)methanone as a major product (Lucas et al., 2013).
Synthesis and Chemical Reactivity
- Research on the synthesis of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone and its bromination in various conditions resulted in nine new bromophenol derivatives. These derivatives were obtained by selective O-demethylation, showcasing the compound's reactivity and potential for creating novel molecules (Çetinkaya et al., 2011).
Antioxidant Properties
- A study synthesized derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, including a (2,4-dimethoxyphenyl)-(4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)-methanone derivative. This derivative was designed as a biologically stable compound with potential anticancer activity, indicating the utility of this compound derivatives in developing new therapeutic agents (Hayakawa et al., 2004).
Heterogeneous Oxidation Studies
- The heterogeneous OH oxidation of dimethomorph, forming (4-chlorophenyl)(3,4-dimethoxyphenyl)methanone as a degradation product, was investigated. This study provided insights into the atmospheric degradation mechanisms and persistence of pesticides, underscoring the environmental relevance of this compound derivatives (Rashidi et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(4-chlorophenyl)-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYOZOYWIMPKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

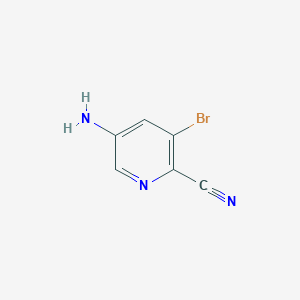
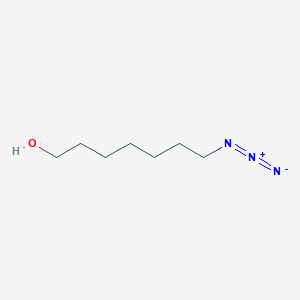

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

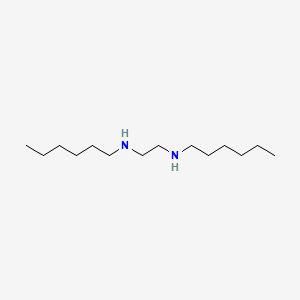

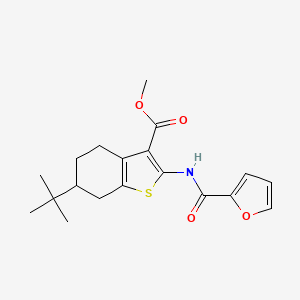
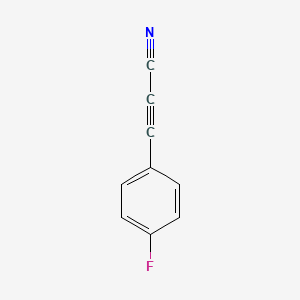
![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)

